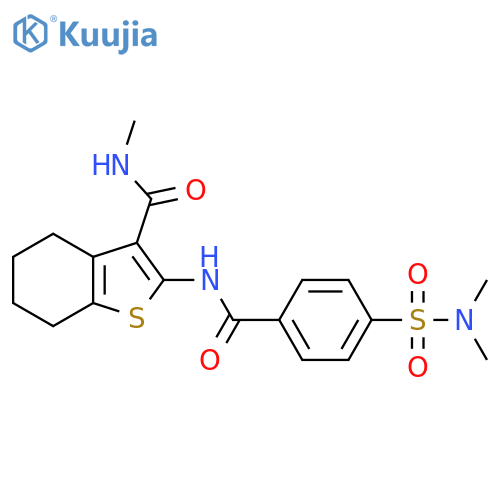

Cas no 868965-31-5 (2-4-(dimethylsulfamoyl)benzamido-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide)

2-4-(dimethylsulfamoyl)benzamido-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 化学的及び物理的性質

名前と識別子

-

- 2-4-(dimethylsulfamoyl)benzamido-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

- 868965-31-5

- AKOS024612431

- 2-[4-(dimethylsulfamoyl)benzamido]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

- SCHEMBL21651867

- 2-[[4-(dimethylsulfamoyl)benzoyl]amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

- 2-(4-(N,N-dimethylsulfamoyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

- F1828-0031

-

- インチ: 1S/C19H23N3O4S2/c1-20-18(24)16-14-6-4-5-7-15(14)27-19(16)21-17(23)12-8-10-13(11-9-12)28(25,26)22(2)3/h8-11H,4-7H2,1-3H3,(H,20,24)(H,21,23)

- InChIKey: VHBGTCLGGMRDSY-UHFFFAOYSA-N

- ほほえんだ: S1C(=C(C(NC)=O)C2=C1CCCC2)NC(C1C=CC(=CC=1)S(N(C)C)(=O)=O)=O

計算された属性

- せいみつぶんしりょう: 421.11299857g/mol

- どういたいしつりょう: 421.11299857g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 28

- 回転可能化学結合数: 5

- 複雑さ: 684

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 132Ų

2-4-(dimethylsulfamoyl)benzamido-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1828-0031-5μmol |

2-[4-(dimethylsulfamoyl)benzamido]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

868965-31-5 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F1828-0031-5mg |

2-[4-(dimethylsulfamoyl)benzamido]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

868965-31-5 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F1828-0031-50mg |

2-[4-(dimethylsulfamoyl)benzamido]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

868965-31-5 | 90%+ | 50mg |

$160.0 | 2023-05-17 | |

| Life Chemicals | F1828-0031-10μmol |

2-[4-(dimethylsulfamoyl)benzamido]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

868965-31-5 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F1828-0031-2mg |

2-[4-(dimethylsulfamoyl)benzamido]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

868965-31-5 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F1828-0031-40mg |

2-[4-(dimethylsulfamoyl)benzamido]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

868965-31-5 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| Life Chemicals | F1828-0031-1mg |

2-[4-(dimethylsulfamoyl)benzamido]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

868965-31-5 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F1828-0031-15mg |

2-[4-(dimethylsulfamoyl)benzamido]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

868965-31-5 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F1828-0031-20mg |

2-[4-(dimethylsulfamoyl)benzamido]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

868965-31-5 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F1828-0031-2μmol |

2-[4-(dimethylsulfamoyl)benzamido]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

868965-31-5 | 90%+ | 2μl |

$57.0 | 2023-05-17 |

2-4-(dimethylsulfamoyl)benzamido-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 関連文献

-

1. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254

-

Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665

-

Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244

-

Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310

-

Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013

-

Mert Arca,Xuhui Feng,Anthony J. C. Ladd,Jason E. Butler RSC Adv., 2014,4, 1083-1086

-

Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356

-

Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692

2-4-(dimethylsulfamoyl)benzamido-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamideに関する追加情報

2-4-(Dimethylsulfamoyl)benzamido-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide: A Comprehensive Overview

The compound with CAS No 868965-31-5, known as 2-4-(dimethylsulfamoyl)benzamido-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of benzothiophenes, which are heterocyclic aromatic compounds with a sulfur atom in the ring structure. The presence of the dimethylsulfamoyl group and the N-methyl substituent adds complexity to its structure and enhances its functional properties.

Recent studies have highlighted the importance of benzothiophene derivatives in drug discovery and development. The benzothiophene core is known for its ability to interact with various biological targets, including enzymes and receptors. The dimethylsulfamoyl group attached to the benzene ring introduces electron-donating properties, which can influence the compound's reactivity and selectivity. Similarly, the N-methyl substituent on the amide group plays a crucial role in modulating the compound's pharmacokinetic properties, such as absorption and bioavailability.

The synthesis of 2-4-(dimethylsulfamoyl)benzamido-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves a multi-step process that combines advanced organic chemistry techniques. Key steps include the formation of the benzothiophene ring through sulfur-based cyclization reactions and subsequent functionalization with the dimethylsulfamoyl and N-methyl groups. Researchers have explored various synthetic pathways to optimize yield and purity, leveraging modern catalytic systems and reaction conditions.

From a pharmacological perspective, this compound has shown promising activity in preclinical studies. Its ability to inhibit specific enzymes involved in inflammatory pathways makes it a potential candidate for anti-inflammatory drug development. Additionally, recent findings suggest that it may exhibit anti-cancer properties by targeting key oncogenic pathways. These discoveries underscore the importance of further research into its mechanism of action and therapeutic potential.

In terms of structural characterization, modern analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been employed to confirm the compound's molecular structure. These methods provide detailed insights into its stereochemistry and functional group arrangement, ensuring accurate representation in scientific literature.

The application of 2-4-(dimethylsulfamoyl)benzamido-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide extends beyond pharmacology. Its unique chemical properties make it a valuable component in material science applications, such as the development of advanced polymers or electronic materials. Researchers are actively exploring its potential as a building block for constructing complex molecular architectures with tailored functionalities.

Despite its promising prospects, further investigations are required to fully understand its safety profile and long-term effects. Regulatory agencies emphasize rigorous testing to ensure compliance with safety standards before any clinical trials can proceed. Ongoing research is focused on evaluating its toxicity profile using in vitro and in vivo models to assess its suitability for therapeutic use.

In conclusion, 2-4-(dimethylsulfamoyl)benzamido-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide represents a significant advancement in organic chemistry with diverse applications across multiple disciplines. Its unique structure and functional groups make it a versatile molecule with immense potential for innovation in drug discovery and materials science. As research continues to uncover its full capabilities, this compound is poised to play a pivotal role in shaping future advancements in these fields.

868965-31-5 (2-4-(dimethylsulfamoyl)benzamido-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide) 関連製品

- 1024716-58-2(3-((4-((Hydroxyimino)ethyl)phenyl)imino)-5-bromoindolin-2-one)

- 2231674-37-4(8-azabicyclo[3.2.1]octan-6-one;hydrochloride)

- 2126176-89-2(2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride)

- 898415-59-3(6-acetyl-2-{2-(4-methylphenyl)sulfanylacetamido}-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide)

- 1806039-77-9(4-Cyano-2-(difluoromethyl)-3,6-dimethoxypyridine)

- 865591-09-9(N-(2-methyl-5-nitrophenyl)-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)

- 1172003-14-3(3-methyl-4-nitro-N-{2-3-(trifluoromethyl)phenoxyethyl}benzamide)

- 2229436-61-5(2-amino-1-(4-bromo-5-chlorothiophen-2-yl)propan-1-one)

- 749814-89-9(1-(Benzylamino)-5-methylhexan-3-one)

- 1049745-41-6((2S,4S)-4-(Thiazol-4-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride)